![molecular formula C15H26O3 B12905724 5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one CAS No. 64562-18-1](/img/structure/B12905724.png)
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one is a complex organic compound known for its unique structure and diverse applications This compound is characterized by a decahydrocyclodeca[b]furan ring system, which includes hydroxyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where furfural derivatives react with maleimides under mild conditions to form the desired furan ring system . This reaction is often carried out in an aqueous medium to enhance the reaction’s thermodynamic driving force.
Industrial Production Methods
Industrial production of this compound may involve the use of renewable resources, such as biomass-derived furfural. The process includes electrocatalytic oxidation, where metal chalcogenides like CuS are used as catalysts to convert furfural into the desired product . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism by which 5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one exerts its effects involves multiple molecular targets and pathways. For instance, in electrocatalytic oxidation, the compound undergoes a series of reactions, including C–C cleavage, ring opening, and intramolecular isomerization . These reactions are facilitated by the presence of specific catalysts and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coronopilin: Another furan derivative with similar structural features.
Magnolin: A natural compound with a furan ring system, used in traditional medicine.
Uniqueness
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one stands out due to its specific hydroxyl and methyl substitutions, which confer unique chemical properties and reactivity
Propriétés
Numéro CAS |
64562-18-1 |
|---|---|
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
5-hydroxy-3,6,10-trimethyl-3a,4,5,6,7,8,9,10,11,11a-decahydro-3H-cyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H26O3/c1-9-5-4-6-10(2)13(16)8-12-11(3)15(17)18-14(12)7-9/h9-14,16H,4-8H2,1-3H3 |
Clé InChI |
IXWLBEYWQFHVHY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C(CC2C(C(=O)OC2C1)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
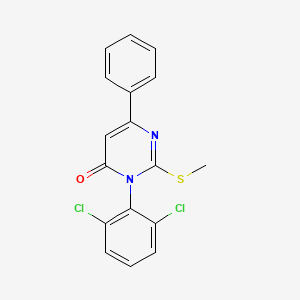
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
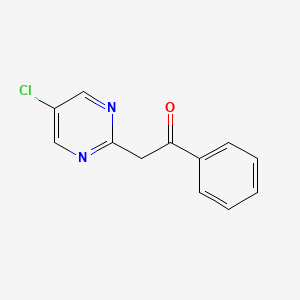
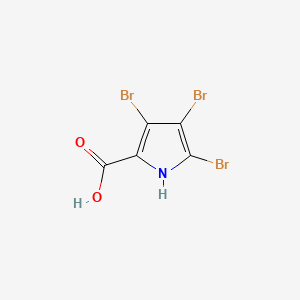
![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)
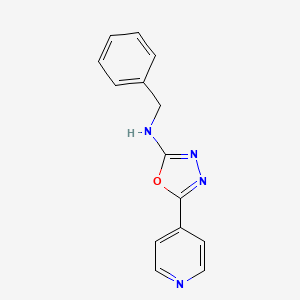
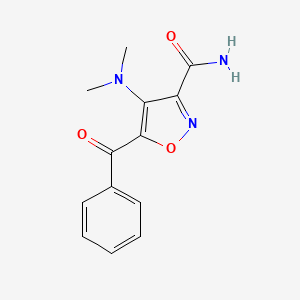
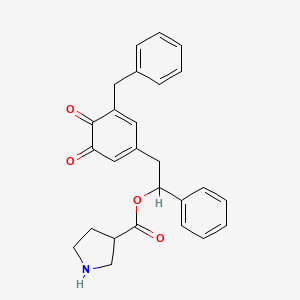
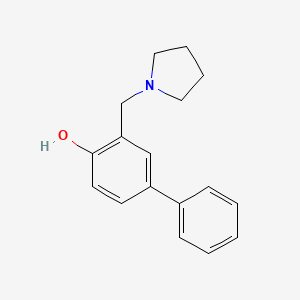
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
